molecular formula C11H16N2O4 B13574240 rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate

rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate

Cat. No.: B13574240
M. Wt: 240.26 g/mol
InChI Key: OFWFKXLRYBCCJY-CBAPKCEASA-N
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Description

rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a chiral bicyclic compound featuring a fused pyrrolo-oxazole core. Key structural attributes include:

  • Molecular formula: C₁₄H₁₇NO₃ (derived from ).
  • Functional groups: A formyl (-CHO) group at the 3-position and a tert-butyl carboxylate (-COOtBu) at the 5-position.
  • Applications: Serves as a versatile building block in medicinal chemistry, particularly for synthesizing enzyme inhibitors or receptor-targeted molecules. The formyl group enables further derivatization via nucleophilic additions or condensations .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-3-formyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1

InChI Key

OFWFKXLRYBCCJY-CBAPKCEASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2]oxazole ring and the introduction of the formyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The compound is compared to structural analogs based on substitutions at the 3-position, stereochemistry, and pharmacological relevance.

Structural Analogs and Substituent Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features/Applications References
Target Compound: rac-tert-butyl(3aR,6aS)-3-formyl-...oxazole-5-carboxylate Formyl (-CHO) C₁₄H₁₇NO₃ 215.30 Electrophilic site for condensations
tert-Butyl 3-(aminomethyl)-...oxazole-5-carboxylate Aminomethyl (-CH₂NH₂) C₁₁H₁₉N₃O₃ 241.29 Nucleophilic amine for acylations/alkylations
tert-Butyl 3-(hydroxymethyl)-...oxazole-5-carboxylate Hydroxymethyl (-CH₂OH) C₁₁H₁₈N₂O₄ 242.30 Hydrophilic; potential H-bond donor
tert-Butyl 3-(chloromethyl)-...oxazole-5-carboxylate Chloromethyl (-CH₂Cl) C₁₁H₁₇ClN₂O₃ 260.72 Electrophilic Cl for nucleophilic substitutions
(3aS,6aS)-5-Benzotriazole-carbonyl-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Benzotriazole-carbonyl C₁₈H₂₀N₄O₃ 340.38 Autotaxin inhibition; enhanced enzyme binding

Physicochemical and Pharmacological Comparisons

Pharmacological Activity
  • Autotaxin Inhibition : Analogs like (3aS,6aS)-5-benzotriazole-carbonyl derivatives () demonstrated potent autotaxin inhibition (IC₅₀ < 100 nM) in fluorescence-based assays. The benzotriazole moiety likely enhances π-π stacking with enzyme active sites .
  • Solubility : Hydroxymethyl-substituted analogs (e.g., C₁₁H₁₈N₂O₄) exhibit improved aqueous solubility compared to the formyl-containing target compound, as measured by HT-Solubility assays in phosphate buffer .
Stereochemical Considerations
  • The (3aR,6aS) configuration in the target compound contrasts with (3aR,6aR) isomers in analogs like rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydrofuropyrrole carboxylate (). Stereochemistry impacts binding affinity and metabolic stability in chiral environments .

Biological Activity

The compound rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a member of the oxazole family known for its diverse biological activities. This article reviews its biological activity based on available research findings, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo-oxazole core structure that contributes to its biological properties. The specific stereochemistry (3aR, 6aS) and functional groups (formyl and carboxylate) are critical for its activity.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to rac-tert-butyl(3aR,6aS)-3-formyl have shown effectiveness against various bacterial strains. A study highlighted that modifications in the oxazole ring can enhance antibacterial potency by altering lipophilicity and electron distribution .

Anti-inflammatory Effects

Oxazoles have been associated with anti-inflammatory activities. The presence of the oxazole moiety allows for interactions with inflammatory pathways. Compounds with similar structures have demonstrated the ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. For example, certain derivatives exhibited IC50 values indicating strong inhibition of LOX activity .

Analgesic Properties

Some studies have reported analgesic effects for oxazole derivatives. The mechanism often involves antagonism of pain receptors such as TRPV1. This suggests that rac-tert-butyl(3aR,6aS)-3-formyl could potentially be developed into a pain management agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall
Anti-inflammatoryLOX inhibition
AnalgesicTRPV1 receptor antagonism

Case Study: LOX Inhibition

A detailed study on similar oxazole compounds demonstrated their effectiveness in inhibiting LOX activity. The study found that structural modifications significantly influenced their potency. For instance, the introduction of bulky substituents enhanced inhibitory effects on lipid peroxidation .

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